5-(4-chlorophenyl)-N-(2-methoxybenzyl)-2-methylfuran-3-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-(2-methoxybenzyl)-2-methylfuran-3-carboxamide is an organic compound that features a furan ring substituted with a chlorophenyl group, a methoxybenzyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(2-methoxybenzyl)-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the chlorophenyl and methoxybenzyl groups. The final step involves the formation of the carboxamide group.
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The chlorophenyl and methoxybenzyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-(2-methoxybenzyl)-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may yield amines.
Scientific Research Applications
5-(4-chlorophenyl)-N-(2-methoxybenzyl)-2-methylfuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(2-methoxybenzyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-2-methylfuran-3-carboxamide: Lacks the methoxybenzyl group, which may affect its biological activity and chemical properties.
5-(4-methoxyphenyl)-N-(2-methoxybenzyl)-2-methylfuran-3-carboxamide: Contains a methoxy group instead of a chloro group, which may influence its reactivity and interactions.
5-(4-chlorophenyl)-N-(2-methoxybenzyl)-2-methylthiophene-3-carboxamide: Has a thiophene ring instead of a furan ring, which may alter its electronic properties and stability.
Uniqueness
The unique combination of the chlorophenyl, methoxybenzyl, and carboxamide groups in 5-(4-chlorophenyl)-N-(2-methoxybenzyl)-2-methylfuran-3-carboxamide contributes to its distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-13-17(11-19(25-13)14-7-9-16(21)10-8-14)20(23)22-12-15-5-3-4-6-18(15)24-2/h3-11H,12H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLQZUXFNZMYQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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